![molecular formula C18H25F3N4O B2767418 N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775528-69-2](/img/structure/B2767418.png)
N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H25F3N4O.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound.Scientific Research Applications
Anti-angiogenic and DNA Cleavage Activities
A study involving the synthesis and characterization of novel piperidine analogues, including compounds structurally related to N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, demonstrated significant anti-angiogenic and DNA cleavage activities. These activities suggest potential applications in cancer research, particularly as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Metabolic Pathways in Antineoplastic Agents
Research on Flumatinib, an antineoplastic tyrosine kinase inhibitor structurally similar to this compound, highlighted its metabolic pathways in humans. This study provides insights into the metabolism of such compounds, including the main metabolic pathways of amide bond cleavage leading to the in vivo formation of carboxylic acid and amine, which could inform the development of similar drugs (Aishen Gong et al., 2010).
Antidepressant and Nootropic Agents
Another study focused on the synthesis and pharmacological evaluation of Schiff’s bases and azetidinones derived from isonicotinyl hydrazone, structurally related to the compound of interest. These compounds displayed significant antidepressant and nootropic activities, suggesting potential applications in the treatment of neurological disorders (Asha B. Thomas et al., 2016).
Anticonvulsant Activities
The study of anticonvulsant enaminones, which share a common pharmacophoric feature with this compound, revealed the importance of hydrogen bonding in their activity. This insight could guide the design of new anticonvulsant drugs (M. Kubicki et al., 2000).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is the Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the disruption of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell survival, growth, and proliferation. By inhibiting PKB, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .
Result of Action
The molecular effect of the compound’s action is the inhibition of PKB, leading to disruption of the PI3K signaling pathway . On a cellular level, this could result in reduced cell proliferation and increased cell death, particularly in cancer cells where PKB is often overexpressed or activated .
properties
IUPAC Name |
N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O/c1-12-22-15(18(19,20)21)11-16(23-12)25-9-7-13(8-10-25)17(26)24-14-5-3-2-4-6-14/h11,13-14H,2-10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCDJOHPGQFOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NC3CCCCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B2767335.png)

![3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione](/img/structure/B2767337.png)

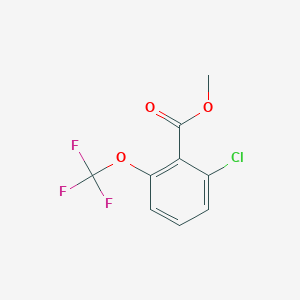
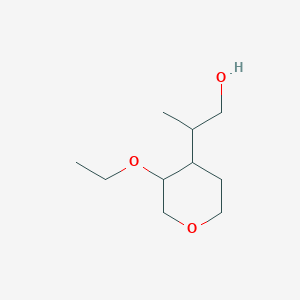
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2767342.png)

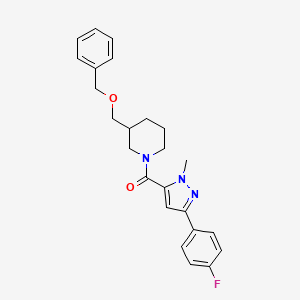
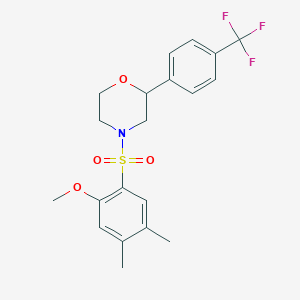
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2767350.png)

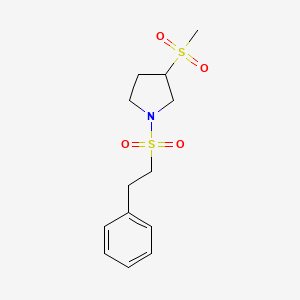
![methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2767354.png)